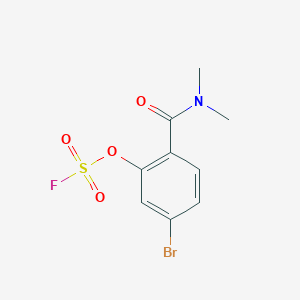

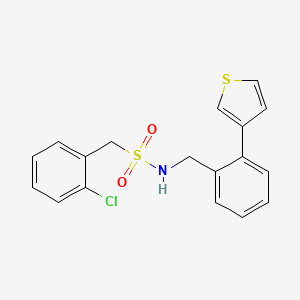

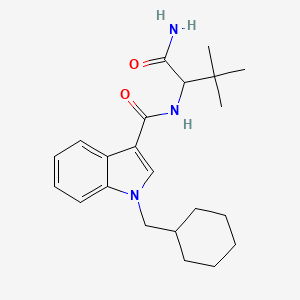

![molecular formula C20H16BrN3O2 B2968743 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326895-44-6](/img/structure/B2968743.png)

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a heterocyclic compound . It’s a part of the oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles, including this compound, are known for their wide range of biological and pharmaceutical applications .

Synthesis Analysis

The synthesis of similar compounds involves the use of key intermediates in the synthesis of heterocyclic liquid crystals . The new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE). The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .Chemical Reactions Analysis

The chemical reactions involving similar compounds include free radical polymerization of the corresponding monomers . Additionally, a Mizoroki–Heck polymerization was used to prepare one main-chain liquid crystal polymer .Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated derivatives related to the queried compound for their antimicrobial and antifungal activities. For instance, compounds with structures similar to the queried chemical showed significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019). These findings suggest potential applications in addressing bacterial and fungal infections.

Antiviral Activities

Compounds bearing a resemblance to the queried molecule have been investigated for their antiviral efficacy. One particular study highlighted the synthesis of novel quinazolin-4(3H)-ones that exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, indicating the potential use of these compounds in antiviral therapies (Selvam et al., 2010).

Anticancer Agents

The quest for new anticancer agents has led to the synthesis of derivatives that incorporate the queried compound's structure, showing moderate to high levels of antitumor activities against various cancer cell lines. This includes human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells, suggesting these compounds could serve as potential anticancer agents (Fang et al., 2016).

Corrosion Inhibition

Derivatives of the queried compound have also been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that certain derivatives can effectively inhibit corrosion, offering applications in materials science and engineering to protect metals from corrosive damage (Rbaa et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazoles, have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

It is known that 1,3,4-oxadiazoles, which are part of the compound’s structure, interact with their targets to exert their biological effects . The specific interactions would depend on the target molecule and the environment in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazoles , it can be inferred that multiple pathways could potentially be affected, leading to various downstream effects.

Result of Action

Based on the known activities of 1,3,4-oxadiazoles , it can be inferred that the compound could potentially have a range of effects, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects.

properties

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2/c1-2-11-24-12-16(18(25)15-5-3-4-6-17(15)24)20-22-19(23-26-20)13-7-9-14(21)10-8-13/h3-10,12H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOUJNLVAMAQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)

![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)

![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)

![4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2968672.png)

![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)